2,4,6-Trimethyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
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Overview
Description
2,4,6-Trimethyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline is a compound with the chemical formula C33H43B2NO4 and a molecular weight of 539.32 g/mol . It is a derivative of triphenylamine and is known for its applications in the synthesis of hole transport semiconducting small molecules and polymers, particularly in organic light-emitting devices and perovskite solar cells .
Preparation Methods
The synthesis of 2,4,6-Trimethyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline typically involves the reaction of bis(pinacolato)diboron with N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline . The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,4,6-Trimethyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline undergoes several types of chemical reactions, including:
Suzuki Cross-Coupling Reactions: This compound is a useful boronic ester for Suzuki cross-coupling reactions, which involve the formation of carbon-carbon bonds using a palladium catalyst.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are not detailed, boronic esters generally can undergo such reactions under appropriate conditions.
Substitution Reactions: The compound can participate in substitution reactions, particularly involving the boronic ester groups.
Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and organic solvents such as toluene . Major products formed from these reactions often include more complex structures or polymers that incorporate the triarylamine backbone .
Scientific Research Applications
2,4,6-Trimethyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline has several scientific research applications:
Organic Light-Emitting Devices (OLEDs): It is used in the synthesis of hole transport materials for OLEDs.
Perovskite Solar Cells: The compound is employed as a hole transport layer material in perovskite solar cells, enhancing their efficiency and stability.
Polymer Synthesis: It serves as a building block for the synthesis of semiconducting polymers used in various electronic applications.
Mechanism of Action
The mechanism by which 2,4,6-Trimethyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline exerts its effects is primarily through its role as a hole transport material. The compound facilitates the movement of positive charge carriers (holes) within electronic devices, improving their performance . The molecular targets and pathways involved include the interaction with other materials in the device to form efficient charge transport pathways .
Comparison with Similar Compounds
Similar compounds to 2,4,6-Trimethyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline include:
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
These compounds share the boronic ester functional group but differ in their overall structure and specific applications. The uniqueness of this compound lies in its trimethylphenyl groups, which enhance solubility in organic solvents and its utility in constructing more complex polymers .
Properties
Molecular Formula |
C33H43B2NO4 |
---|---|
Molecular Weight |
539.3 g/mol |
IUPAC Name |
2,4,6-trimethyl-N,N-bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline |
InChI |
InChI=1S/C33H43B2NO4/c1-22-20-23(2)29(24(3)21-22)36(27-16-12-25(13-17-27)34-37-30(4,5)31(6,7)38-34)28-18-14-26(15-19-28)35-39-32(8,9)33(10,11)40-35/h12-21H,1-11H3 |
InChI Key |
SOMHPPIVNPKQHB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C)C5=C(C=C(C=C5C)C)C |
Origin of Product |
United States |
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